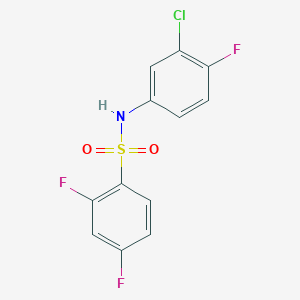
1-(methylsulfonyl)-N-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(methylsulfonyl)-N-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a tetrahydroquinoline derivative that has shown promising results in various studies, particularly in the field of cancer research.
Mechanism of Action
The mechanism of action of 1-(methylsulfonyl)-N-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoline-6-carboxamide involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. This compound binds to the colchicine-binding site on tubulin, thereby disrupting microtubule formation and leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, this compound has also been shown to exhibit anti-inflammatory and anti-angiogenic effects. Studies have demonstrated that this compound inhibits the production of inflammatory cytokines and reduces the formation of new blood vessels, which are essential for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(methylsulfonyl)-N-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in lab experiments is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which can make it challenging to administer in vivo.
Future Directions
Further research is needed to fully understand the potential therapeutic applications of 1-(methylsulfonyl)-N-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoline-6-carboxamide. Some of the future directions for research include the development of more efficient synthesis methods, the investigation of its potential use in combination with other anti-cancer agents, and the exploration of its potential use in the treatment of other diseases such as inflammatory disorders and neurodegenerative diseases.
In conclusion, this compound is a chemical compound that has shown promising results in scientific research, particularly in the field of cancer research. Its potent anti-cancer activity, anti-inflammatory and anti-angiogenic effects make it a promising candidate for the development of new cancer therapies. Further research is needed to fully understand its potential therapeutic applications and to overcome its limitations.
Synthesis Methods
The synthesis of 1-(methylsulfonyl)-N-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoline-6-carboxamide involves the reaction of N-(pyridin-3-yl)tetrahydroquinoline-6-carboxamide with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography.
Scientific Research Applications
1-(methylsulfonyl)-N-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells.
properties
Molecular Formula |
C16H17N3O3S |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
1-methylsulfonyl-N-pyridin-3-yl-3,4-dihydro-2H-quinoline-6-carboxamide |
InChI |
InChI=1S/C16H17N3O3S/c1-23(21,22)19-9-3-4-12-10-13(6-7-15(12)19)16(20)18-14-5-2-8-17-11-14/h2,5-8,10-11H,3-4,9H2,1H3,(H,18,20) |
InChI Key |
HJPBPWFJYTWWRC-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCCC2=C1C=CC(=C2)C(=O)NC3=CN=CC=C3 |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=CC(=C2)C(=O)NC3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2,4-dichloro-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263056.png)

![2-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B263061.png)
![3-fluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B263062.png)
![N-[4-(dimethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B263064.png)

![N-[4-(dimethylamino)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B263068.png)


![2-(2-chlorophenyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B263075.png)